2-Chloro-6-(3-(trifluoromethyl)phenyl)pyridine
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Overview
Description
2-Chloro-6-(3-(trifluoromethyl)phenyl)pyridine is a chemical compound with the molecular formula C12H7ClF3N. It is a derivative of pyridine, substituted with a chlorine atom at the 2-position and a trifluoromethylphenyl group at the 6-position. This compound is known for its unique chemical properties and has found applications in various fields, including agrochemicals and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(3-(trifluoromethyl)phenyl)pyridine can be achieved through several methods. One common method involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyridine . The reaction conditions are generally mild and functional group tolerant, making it a popular choice for synthesizing complex organic molecules .
Another method involves the direct introduction of a trifluoromethyl group using a trifluoromethyl active species such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance the production efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(3-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
2-Chloro-6-(3-(trifluoromethyl)phenyl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(3-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, disrupting normal cellular functions. The exact pathways involved depend on the specific application, whether it be antimicrobial, anticancer, or pesticidal .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Comparison
Compared to its similar compounds, 2-Chloro-6-(3-(trifluoromethyl)phenyl)pyridine is unique due to the position of the trifluoromethylphenyl group. This positioning can significantly influence its chemical reactivity and biological activity. For instance, the 6-position substitution may result in different steric and electronic effects compared to substitutions at other positions, thereby affecting its interaction with molecular targets .
Properties
Molecular Formula |
C12H7ClF3N |
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Molecular Weight |
257.64 g/mol |
IUPAC Name |
2-chloro-6-[3-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C12H7ClF3N/c13-11-6-2-5-10(17-11)8-3-1-4-9(7-8)12(14,15)16/h1-7H |
InChI Key |
BDBMBOXXYHTUGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CC=C2)Cl |
Origin of Product |
United States |
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